Mallorepine

Catalog No.
S569926
CAS No.
767-98-6
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mallorepine

CAS Number

767-98-6

Product Name

Mallorepine

IUPAC Name

1-methyl-4-oxopyridine-3-carbonitrile

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c1-9-3-2-7(10)6(4-8)5-9/h2-3,5H,1H3

InChI Key

VVNHMAOQCMDJHT-UHFFFAOYSA-N

SMILES

CN1C=CC(=O)C(=C1)C#N

Synonyms

3-cyano-1-methyl-4-pyridone, mallorepine

Canonical SMILES

CN1C=CC(=O)C(=C1)C#N

Mallorepine is a naturally occurring cyano-gamma-pyridone alkaloid found in plants of the genus Mallotus, particularly Mallotus japonicus []. Scientific research suggests Mallorepine may possess antiviral properties, making it a potential candidate for future antiviral drug development.

In vitro Studies:

Initial research focused on in vitro (laboratory) studies to assess Mallorepine's antiviral activity. These studies showed promise against various viruses, including:

  • Herpes simplex virus type 1 (HSV-1): Mallorepine exhibited inhibitory effects on HSV-1 replication in cell cultures [].
  • Human cytomegalovirus (HCMV): Studies suggest Mallorepine may have the potential to inhibit HCMV replication as well.

Mallorepine, scientifically known as 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, is a chemical compound with the CAS Number 221615-75-4. It features a unique molecular structure characterized by a pyridine ring and a methylsulfonyl group attached to a phenyl ring, which contributes to its biological activity and potential applications in medicinal chemistry. The molecular formula for Mallorepine is C15H15NO3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Conversion: Starting materials undergo transformations to form intermediates.
  • Condensation: Reactants combine to form a larger molecule, typically with the release of water.
  • Hydrolysis: Water is used to break chemical bonds, often leading to the formation of alcohols or acids.
  • Decarboxylation: Removal of a carboxyl group, releasing carbon dioxide.
  • Oxidation: Increase in oxidation state, often involving the addition of oxygen or removal of hydrogen.

These reactions collectively facilitate the formation of Mallorepine from simpler precursors, allowing for its eventual isolation and characterization.

Mallorepine exhibits notable biological activities that make it a subject of interest in pharmacological research. It has been identified as a potential building block for developing cyclooxygenase-2 inhibitors, which are important in managing pain and inflammation. The compound's structure allows for further modifications to enhance its pharmacological properties. Additionally, studies have indicated that derivatives of Mallorepine may possess antioxidant and anti-inflammatory effects, contributing to its therapeutic potential .

Several synthetic routes have been explored for the preparation of Mallorepine:

  • Five-Step Synthesis:
    • Starting from 4-(methylthio)benzyl alcohol, it undergoes chlorination to form 4-(methylthio)benzyl chloride.
    • This intermediate is then reacted with an alkali metal cyanide to yield 4-(methylthio)phenylacetonitrile.
    • Condensation with 6-methylnicotinic ester follows, leading to the formation of an intermediate that is hydrolyzed and decarboxylated under acidic conditions.
    • Finally, oxidation yields Mallorepine.
  • Palladium-Catalyzed α-Arylation:
    • This method involves the reaction of heteroaromatic ketones with aryl halides in the presence of palladium catalysts, which can enhance reaction efficiency and atom economy.

Mallorepine's primary applications lie within medicinal chemistry:

  • Drug Development: Serves as a precursor for synthesizing cyclooxygenase-2 inhibitors.
  • Research Tool: Its unique structure allows researchers to explore modifications for enhanced biological activity.

Additionally, its antioxidant properties may find applications in nutraceuticals or functional foods aimed at improving health outcomes related to oxidative stress .

Research into the interactions of Mallorepine with biological systems has revealed its potential effects on various biochemical pathways. For instance:

  • Studies indicate that compounds similar to Mallorepine can modulate inflammatory responses by affecting cytokine release and oxidative stress levels.
  • Interaction studies highlight its potential protective effects against liver toxicity induced by agents like d-galactosamine, showcasing its hepatoprotective properties .

Mallorepine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
CelecoxibContains a sulfonamide groupSelective COX-2 inhibitor
RofecoxibSimilar phenyl ring structureFormerly used as an anti-inflammatory
IndomethacinContains indole structureNon-selective COX inhibitor
NimesulideContains a sulfonamide and phenolExhibits analgesic and anti-inflammatory properties

Mallorepine stands out due to its specific combination of pyridine and methylsulfonyl functionalities, which may confer unique biological activities not fully replicated by these other compounds .

XLogP3

0.2

Appearance

Powder

Other CAS

767-98-6

Wikipedia

Mallorepine

Dates

Modify: 2023-08-15

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